molecular formula C6H8N4O4 B135304 Ronidazole-d3 CAS No. 1015855-87-4

Ronidazole-d3

Cat. No. B135304
CAS RN: 1015855-87-4
M. Wt: 203.17 g/mol
InChI Key: PQFRTXSWDXZRRS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ronidazole-d3 is the deuterium labeled version of Ronidazole . It is a potent and orally active antiprotozoal and anti-microbial agent . It is used as a veterinary agent against Tritrichomonas foetus in cat models . It can also be used for research in histomoniasis and swine dysentery .


Molecular Structure Analysis

The molecular formula of Ronidazole-d3 is C6H5D3N4O4 . The molecular weight is 203.17 . The SMILES string is [2H]C([2H])([2H])n1c(COC(=O)N)ncc1N+[O-] .


Physical And Chemical Properties Analysis

The physical state of Ronidazole-d3 is solid . The molecular weight is 203.17 . The accurate mass is 203.0734 . The flash point is -20.0 .

Scientific Research Applications

Future Directions

Ronidazole-d3 can be used for research in histomoniasis and swine dysentery . It’s also used as a veterinary agent against Tritrichomonas foetus in cat models . The use of Ronidazole-d3 and other deuterated drugs is an area of ongoing research, particularly due to their potential to affect the pharmacokinetic and metabolic profiles of drugs .

Mechanism of Action

Target of Action

Ronidazole-d3 is a deuterium-labeled form of Ronidazole . Ronidazole, a nitroimidazole antimicrobial agent, is primarily targeted against anaerobic bacteria and protozoa . It is frequently used to treat gastrointestinal infections as well as trichomoniasis and giardiasis, which are parasitic infections .

Mode of Action

It is believed that an intermediate in the reduction of ronidazole-d3, which is only made by anaerobic bacteria and protozoa, binds to the deoxyribonucleic acid (dna) and electron-transport proteins of organisms, blocking nucleic acid synthesis . This interaction with its targets leads to the death of the microorganisms.

Biochemical Pathways

Ronidazole-d3 affects the biochemical pathways of the target organisms by interfering with their DNA synthesis. The nitro group of Ronidazole-d3 is reduced under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Deuterium substitution has been known to potentially influence the pharmacokinetics and metabolic spectrum of drugs

Result of Action

The result of Ronidazole-d3 action is the death of the target organisms. In cells expressing Nitroreductase (NTR), Ronidazole is converted to a toxic substance inducing DNA damage and cell death . Caspase cell death is achieved in a range of NTR-expressing cell types with Ronidazole feeding, including epithelial cells, neurons, and glia .

Action Environment

The action of Ronidazole-d3 can be influenced by environmental factors. For instance, the adsorption capacity of Ronidazole on activated carbons is affected by the textural and physicochemical characteristics of the carbons

properties

IUPAC Name

[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTXSWDXZRRS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=CN=C1COC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583598
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ronidazole-d3

CAS RN

1015855-87-4
Record name [1-(~2~H_3_)Methyl-5-nitro-1H-imidazol-2-yl]methyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the purpose of using ronidazole-d3 in the context of analyzing ronidazole residues?

A1: Ronidazole-d3 serves as an internal standard in analytical chemistry techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) []. Internal standards are crucial for accurate quantification of target analytes, in this case, ronidazole and its metabolites.

Q2: How does the use of ronidazole-d3 improve the reliability of ronidazole residue detection?

A2: Ronidazole-d3 possesses a nearly identical chemical structure to ronidazole, with the key difference being the replacement of three hydrogen atoms with deuterium isotopes. This isotopic substitution results in a slightly different mass, allowing the mass spectrometer to distinguish between ronidazole and ronidazole-d3 []. Because ronidazole-d3 behaves similarly to ronidazole during sample preparation and analysis, it helps account for potential analyte loss or variations in instrument response, leading to more accurate and reliable quantification of ronidazole residues in the samples.

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